4-Methyl-6-(4-methylphenyl)-2-nonyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione
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Overview
Description
4-Methyl-6-(4-methylphenyl)-2-nonyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione is a complex organic compound belonging to the class of purino[7,8-a]imidazole derivatives This compound is characterized by its unique structure, which includes a purine-like core fused with an imidazole ring, substituted with various alkyl and aryl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-6-(4-methylphenyl)-2-nonyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione typically involves multi-step organic reactions. One common approach is the condensation of appropriate aldehydes with amines to form intermediate imines, followed by cyclization and further functionalization to introduce the desired substituents. The reaction conditions often involve the use of catalysts, such as Lewis acids, and solvents like ethanol or toluene, under controlled temperatures and pressures .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability. The choice of reagents and conditions is crucial to minimize by-products and ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions: 4-Methyl-6-(4-methylphenyl)-2-nonyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can modify the compound’s structure by reducing specific functional groups.
Substitution: Nucleophilic substitution reactions can be performed to replace certain substituents with other functional groups, using reagents like alkyl halides or sulfonates
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
4-Methyl-6-(4-methylphenyl)-2-nonyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s structure allows it to interact with biological macromolecules, making it useful in studying enzyme inhibition and receptor binding.
Medicine: Potential therapeutic applications include its use as an antiviral, anticancer, or antimicrobial agent, due to its ability to modulate biological pathways.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings
Mechanism of Action
The mechanism of action of 4-Methyl-6-(4-methylphenyl)-2-nonyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites or allosteric sites, altering the function of the target protein. This interaction can modulate signaling pathways, leading to various biological effects, such as inhibition of cell proliferation or induction of apoptosis .
Comparison with Similar Compounds
- 1,3-Bis(2,4,6-trimethylphenyl)imidazolium chloride
- 1,4-Bis[(1H-imidazol-1-yl)methyl]benzene
- Various indole derivatives
Comparison: Compared to similar compounds, 4-Methyl-6-(4-methylphenyl)-2-nonyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione stands out due to its unique purine-imidazole fused structure, which imparts distinct chemical and biological properties. Its specific substituents enhance its ability to interact with a wide range of molecular targets, making it a versatile compound for research and industrial applications .
Properties
CAS No. |
921091-19-2 |
---|---|
Molecular Formula |
C24H33N5O2 |
Molecular Weight |
423.561 |
IUPAC Name |
4-methyl-6-(4-methylphenyl)-2-nonyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione |
InChI |
InChI=1S/C24H33N5O2/c1-4-5-6-7-8-9-10-15-29-22(30)20-21(26(3)24(29)31)25-23-27(16-17-28(20)23)19-13-11-18(2)12-14-19/h11-14H,4-10,15-17H2,1-3H3 |
InChI Key |
MOTBPASMSDKMEP-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCN1C(=O)C2=C(N=C3N2CCN3C4=CC=C(C=C4)C)N(C1=O)C |
solubility |
not available |
Origin of Product |
United States |
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